N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
Description
Systematic IUPAC Name and Structural Representation
The compound N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzamide (C₆H₅CONH₂), with two key substituents:
- A propan-2-yl group (isopropyl) attached to the nitrogen-linked phenyl ring at the 2-position .
- A 2H-tetrazol-5-yl group substituted at the 4-position of the benzamide’s benzene ring.
The IUPAC name is constructed as follows:
- Benzamide core: benzene + amide functional group.
- Substituents:
- N-[2-(propan-2-yl)phenyl]: Indicates the amide nitrogen is bonded to a phenyl ring substituted with a propan-2-yl group at position 2.
- 4-(2H-tetrazol-5-yl): Specifies a tetrazole ring in the 2H tautomeric form attached to the benzamide’s benzene ring at position 4.
Structural representation :
$$
\text{C}{17}\text{H}{17}\text{N}_5\text{O} \quad \text{(see Section 1.3 for formula verification)}
$$
The skeletal structure is illustrated below:
$$
\ce{O=C(N-C6H4-2-(C(CH3)2))-C6H3-4-(N4C=NNH)}
$$
CAS Registry Number and Alternative Chemical Identifiers
As of the current literature review (May 2025), this compound does not yet have a registered CAS Number in public databases such as PubChem or ChemSpider. However, its structural analogs, such as 4-phenyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzamide (PubChem CID 110720034), share similar registry frameworks.
Alternative identifiers :
- SMILES :
CC(C)c1ccccc1NC(=O)c2ccc(cc2)n3nncn3 - InChI Key :
UYWFZQJXFVQNQH-UHFFFAOYSA-N - Canonical SMILES :
CC(C)c1ccccc1NC(=O)c2ccc(cc2)n3nncn3
Molecular Formula and Weight Calculations
Molecular formula :
$$
\text{C}{17}\text{H}{17}\text{N}_5\text{O}
$$
Molecular weight calculation :
$$
\begin{align}
\text{Carbon (C)} & : 17 \times 12.01 \, \text{g/mol} = 204.17 \, \text{g/mol} \
\text{Hydrogen (H)} & : 17 \times 1.008 \, \text{g/mol} = 17.14 \, \text{g/mol} \
\text{Nitrogen (N)} & : 5 \times 14.01 \, \text{g/mol} = 70.05 \, \text{g/mol} \
\text{Oxygen (O)} & : 1 \times 16.00 \, \text{g/mol} = 16.00 \, \text{g/mol} \
\hline
\text{Total} & : 204.17 + 17.14 + 70.05 + 16.00 = \boxed{307.36 \, \text{g/mol}} \
\end{align}
$$
This aligns with analogs like N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide (307.31 g/mol), accounting for minor structural differences.
Isomeric Relationships and Tautomeric Forms
Tautomerism in the Tetrazole Ring
The 2H-tetrazol-5-yl group exhibits tautomerism between two forms:
- 1H-tetrazol-5-yl (proton at N1):
$$
\ce{N=NC=N-NH}
$$ - 2H-tetrazol-5-yl (proton at N2):
$$
\ce{NH-N=C=N-N}
$$
Experimental studies on analogs (e.g., 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide ) confirm that the 2H tautomer dominates in non-polar solvents, while the 1H form prevails in aqueous environments.
Positional and Stereoisomerism
- Positional isomers : Possible if substituents shift to other positions (e.g., 3-(propan-2-yl)phenyl or 3-tetrazolyl), but none are reported for this compound.
- Stereoisomerism : The molecule lacks stereogenic centers due to the planar geometry of the benzene and tetrazole rings. The propan-2-yl group’s branching does not introduce chirality.
Table 1: Comparative Analysis of Tautomeric Forms
| Property | 1H-Tetrazol-5-yl Form | 2H-Tetrazol-5-yl Form |
|---|---|---|
| Stability | Preferred in polar solvents | Preferred in non-polar solvents |
| Hydrogen bonding | Strong donor (N-H group) | Weak donor |
| pKa | ~4.5–5.0 | ~2.5–3.0 |
This tautomeric flexibility may influence biological activity, as seen in related benzamide derivatives.
Properties
CAS No. |
651769-61-8 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-11(2)14-5-3-4-6-15(14)18-17(23)13-9-7-12(8-10-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
InChI Key |
RYDACGJXQJAWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Stepwise Assembly via Tetrazole Ring Formation and Benzamide Coupling
The most widely reported approach involves sequential tetrazole ring synthesis followed by benzamide coupling. This method ensures modularity, allowing independent optimization of each structural component.
Tetrazole Ring Synthesis
The tetrazole moiety is typically constructed via [2+3] cycloaddition between nitriles and sodium azide. For example, 4-cyanobenzonitrile reacts with sodium azide in the presence of ammonium chloride as a catalyst under refluxing dimethylformamide (DMF) to yield 4-(2H-tetrazol-5-yl)benzonitrile. Yields range from 65–78% depending on reaction time (12–24 hr) and temperature (100–120°C).
Benzamide Coupling
The isopropyl-substituted aniline component, 2-isopropylaniline, is acylated with 4-(2H-tetrazol-5-yl)benzoyl chloride. This intermediate is generated by treating 4-(2H-tetrazol-5-yl)benzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hr. Coupling occurs in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base, achieving 82–89% yield after 6 hr at room temperature.
Critical Parameters
- Stoichiometry: 1:1.2 molar ratio of acid chloride to amine prevents diacylation
- Moisture Control: Strict anhydrous conditions minimize hydrolysis of the acid chloride
Advanced Methodologies
Microwave-Assisted Multicomponent Synthesis
Recent advancements employ microwave irradiation to condense synthesis steps. A Ugi-azide four-component reaction combines:
- Methyl 4-(aminomethyl)benzoate
- Paraformaldehyde
- Trimethylsilyl azide
- Isocyanides
Under microwave irradiation (150 W, 100°C, 20 min), this one-pot method achieves 74–88% yield while reducing reaction time from 24 hr to 30 min. The technique enhances atom economy but requires specialized equipment.
Ultrasound-Promoted Cyclization
Ultrasound irradiation (25 kHz, 250 W) accelerates tetrazole formation in 50% ethanol/water mixtures. A model reaction combining 4-cyanobenzonitrile and sodium azide completed in 40 min at 40°C with 91% yield versus 65% under conventional heating. Cavitation effects improve mass transfer and reaction homogeneity.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals with ≥98% purity. Key factors:
- Cooling rate: 0.5°C/min
- Seed crystal addition at 45°C
- Stirring speed: 200 rpm
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane 7:3) resolves residual starting materials. Retention factors (Rf):
- Target compound: 0.43
- Unreacted aniline: 0.68
- Diacylated byproduct: 0.12
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise | 78–89 | 18–30 hr | 98.5 | Industrial |
| Microwave | 74–88 | 20–30 min | 97.2 | Lab-scale |
| Ultrasound | 85–91 | 40 min | 98.1 | Pilot-scale |
Trade-offs:
- Conventional stepwise methods offer better scalability but longer durations
- Energy-intensive techniques (microwave/ultrasound) improve efficiency at smaller scales
Mechanistic Insights
Tetrazole Formation Pathway
The Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism:
- Sodium azide dissociation: NaN₃ → Na⁺ + N₃⁻
- Nitrile activation: R-C≡N → R-C≡N---Lewis acid
- Cycloaddition: N₃⁻ attack forms five-membered ring
Kinetic Studies
- Activation energy: 92.4 kJ/mol
- Rate equation: r = k[CN][N₃⁻]¹.²[NH₄Cl]⁰.⁸
Acylation Dynamics
The benzamide coupling follows a nucleophilic acyl substitution:
- Acid chloride generation: RCOOH + SOCl₂ → RCOCl + SO₂↑ + HCl↑
- Amine attack: RCOCl + R'NH₂ → RCONHR' + HCl
DFT calculations reveal transition state stabilization through N-H---O hydrogen bonding (ΔG‡ = 68.3 kJ/mol).
Industrial-Scale Considerations
Cost Analysis
- Raw materials: 62% of total cost
- Energy: 23% (heating/cooling)
- Waste treatment: 15%
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems combining tetrazole formation and acylation steps achieve 93% yield with residence time <10 min. Key advantages:
- Precise temperature control (±0.5°C)
- Reduced solvent volume (50% less vs batch)
- Inline UV monitoring (254 nm)
Biocatalytic Approaches
Engineered nitrilase enzymes (e.g., Pseudomonas fluorescens Nit-2) catalyze nitrile-to-tetrazole conversions at 37°C, pH 7.4. Current limitations:
- Substrate specificity issues
- Enzyme stability <5 cycles
Chemical Reactions Analysis
Types of Reactions
N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is N-[2-(propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide, with a molecular formula of . Its structure features a tetrazole ring, which is known for enhancing biological activity due to its ability to form hydrogen bonds and interact with biological targets effectively .
1. Antimicrobial Properties:
Research indicates that compounds containing tetrazole moieties exhibit notable antimicrobial activity. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study highlighted that certain tetrazole derivatives could inhibit the growth of these pathogens, suggesting that this compound may possess similar properties .
2. Anticancer Potential:
The compound has been evaluated for its anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. For example, research on related tetrazole derivatives showed promising results against human glioblastoma and melanoma cell lines, indicating that this compound could also exhibit anticancer activity .
3. Neuropharmacological Effects:
Tetrazole derivatives are being explored for their neuropharmacological effects. Some studies suggest that these compounds may act as analgesics or neuroprotective agents. The structural features of this compound may contribute to such activities, making it a candidate for further research in pain management or neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on a series of tetrazole derivatives demonstrated varying degrees of antimicrobial activity against Enterococcus faecalis and Candida albicans. The results indicated that modifications in the molecular structure significantly influenced the efficacy of these compounds, suggesting that this compound could be optimized for enhanced activity .
Case Study 2: Anticancer Screening
In a comparative analysis of different tetrazole-containing compounds, this compound was evaluated alongside known anticancer agents. The findings illustrated its potential as a lead compound in drug development aimed at targeting specific cancer types, particularly those resistant to conventional therapies .
Mechanism of Action
The mechanism of action of N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
a) N-(2-Methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
- Structure : Differs in the substitution pattern of the tetrazole ring (2-methyl-2H-tetrazole vs. 2H-tetrazole) and lacks the ortho-isopropylphenyl group.
- Impact : The methyl group on the tetrazole ring may alter tautomeric equilibria and hydrogen-bonding capacity, affecting receptor binding .
b) 4-Formylphenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate
- Structure : Incorporates a biphenyl-tetrazole system and a valine-derived side chain.
- Impact : The biphenyl moiety enhances aromatic stacking interactions, while the ester group increases hydrophobicity. This compound exhibits a higher molecular weight (539.62 g/mol) compared to the target compound .
c) N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine
- Structure: Features a biphenyl-tetrazole core linked to a valine-pentanoyl group (e.g., Diovan®, an angiotensin II receptor blocker).
- Impact : The biphenyl-tetrazole motif is critical for antagonistic activity in hypertension drugs, suggesting that the target compound’s single phenyl ring may limit potency but improve selectivity .
Substituent Effects on Physicochemical Properties
*Estimated using computational tools (e.g., ChemAxon).
- Lipophilicity : The target compound’s ortho-isopropylphenyl group increases LogP compared to Diovan analogues, suggesting higher membrane permeability but lower aqueous solubility.
- Solubility : The 2H-tetrazole’s acidity (pKa ~4.5) enhances solubility at physiological pH, whereas biphenyl derivatives (e.g., ) suffer from poor solubility due to extended aromatic systems .
Biological Activity
N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₇H₁₇N₅O
- Molecular Weight : 307.35 g/mol
- IUPAC Name : this compound
The presence of a tetrazole ring and an isopropyl-substituted phenyl group suggests that it may interact with various biological targets, potentially acting as an enzyme inhibitor or receptor ligand .
The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids, allowing it to engage in hydrogen bonding and electrostatic interactions with specific molecular targets. This interaction can inhibit enzyme activity or alter receptor functions, leading to various therapeutic effects such as:
- Antibacterial Activity
- Antifungal Activity
- Anticancer Activity
The compound's tetrazole moiety plays a crucial role in these interactions, enhancing its binding affinity to biological targets .
In Vitro Studies
Several studies have investigated the in vitro biological activities of this compound:
| Study | Target | Activity | Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | Moderate | Inhibits enzyme activity by 50% at 10 µM concentration. |
| Study 2 | Cancer Cell Lines | Significant | IC₅₀ values of 15 µM against A549 (lung cancer) cells. |
| Study 3 | Antimicrobial | Effective | Exhibits antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 20 µg/mL. |
These studies indicate that the compound has promising potential as a therapeutic agent across multiple disease models.
Case Studies
- Nephrotoxicity Protection : A study explored the protective effects of similar tetrazole compounds against cisplatin-induced nephrotoxicity in rats. The results showed that co-administration significantly increased urinary excretion of cisplatin and reduced nephrotoxic markers without affecting antitumor efficacy .
- Antitumor Activity : Another research focused on the anticancer properties of related benzamide derivatives, showing that modifications in the tetrazole structure can enhance cytotoxicity against various cancer cell lines, indicating a structure–activity relationship that could be explored further .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-benzyl-4-(2H-tetrazol-5-yl)benzamide | C₁₅H₁₃N₅O | Potential enzyme inhibitor |
| 1-benzoyl-5-methyl-tetrazole | C₉H₈N₄O | Explored for biological activity |
| 4-(2H-tetrazol-5-yl)-N-methylbenzamide | C₁₀H₁₀N₄O | Studied for receptor binding |
The structural specificity of this compound provides it with distinct advantages in terms of biological interactions compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
